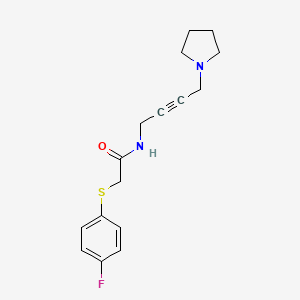![molecular formula C18H19N3OS B2678548 N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide CAS No. 2309748-50-1](/img/structure/B2678548.png)
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide, commonly known as MTPP, is a chemical compound that has gained significant attention in the field of scientific research. MTPP is a potent inhibitor of mitochondrial complex I, which is a key enzyme involved in the process of oxidative phosphorylation. The inhibition of complex I by MTPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying mitochondrial function and dysfunction.
作用机制
The mechanism of action of MTPP involves the inhibition of mitochondrial complex I, which is a key enzyme involved in the process of oxidative phosphorylation. The inhibition of complex I by MTPP results in a reduction in the production of ATP, which is the primary source of energy for cellular metabolism. In addition, the inhibition of complex I by MTPP results in the generation of reactive oxygen species, which can lead to oxidative stress and cell damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTPP are complex and varied. The inhibition of mitochondrial complex I by MTPP results in a reduction in the production of ATP, which can lead to a range of cellular effects, including a reduction in cellular respiration and an increase in glycolysis. In addition, the inhibition of complex I by MTPP results in the generation of reactive oxygen species, which can lead to oxidative stress and cell damage. The effects of MTPP on cellular metabolism make it a valuable tool for studying mitochondrial dysfunction in a range of diseases.
实验室实验的优点和局限性
MTPP has several advantages and limitations for use in lab experiments. One advantage of MTPP is its potency as an inhibitor of mitochondrial complex I, which allows for the precise manipulation of cellular metabolism. In addition, MTPP is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of MTPP is its potential toxicity, which can lead to cell damage and death. Careful dosing and monitoring are necessary to ensure the safety of experiments involving MTPP.
未来方向
There are several future directions for research involving MTPP. One area of interest is the potential use of MTPP in the treatment of mitochondrial dysfunction in diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new compounds that are more selective inhibitors of mitochondrial complex I, which could provide greater specificity and reduce potential toxicity. Finally, further research is needed to fully understand the biochemical and physiological effects of MTPP and its potential applications in scientific research.
合成方法
The synthesis of MTPP is a complex process that involves several steps. The starting material for the synthesis is 2-methyl-5-thiophen-2-ylpyrazole, which is reacted with 3-bromopropiophenone to form the intermediate product. The intermediate is then treated with sodium borohydride to reduce the ketone group, followed by reaction with benzyl chloroformate to form the final product, MTPP.
科学研究应用
MTPP has been extensively studied for its potential use in scientific research. The inhibition of mitochondrial complex I by MTPP has been shown to have a range of effects on cellular metabolism, including the reduction of ATP production and the generation of reactive oxygen species. These effects make MTPP a valuable tool for studying mitochondrial dysfunction in a range of diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
属性
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-21-15(12-16(20-21)17-8-5-11-23-17)13-19-18(22)10-9-14-6-3-2-4-7-14/h2-8,11-12H,9-10,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUPRBGJOOBNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2678466.png)
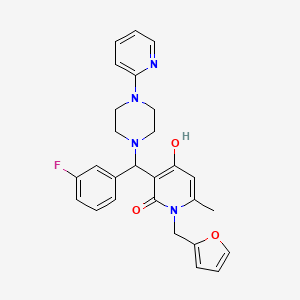
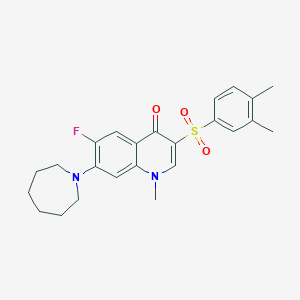
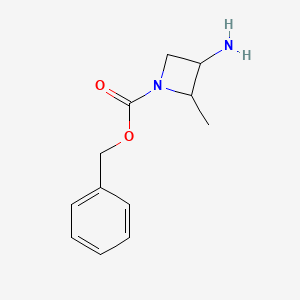
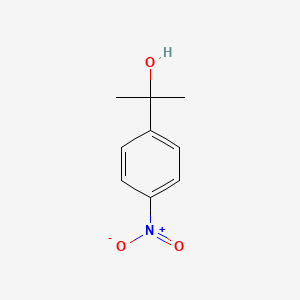
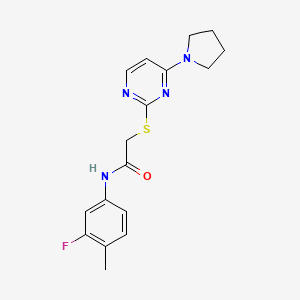
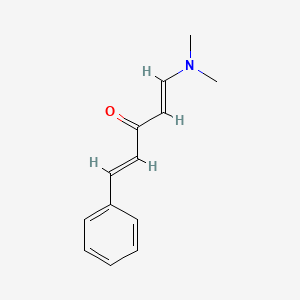
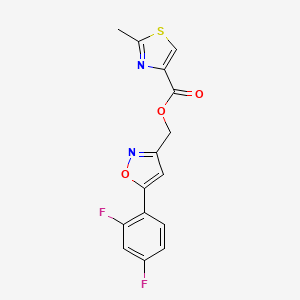
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2678481.png)

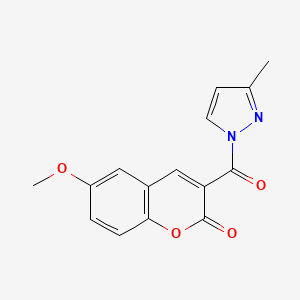
![(4-Pyrrolidin-1-ylsulfonylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2678485.png)
![1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea](/img/structure/B2678487.png)
